3-Chloro-5-(trifluoromethyl)aniline

Catalog No.
S3313167
CAS No.
69411-05-8
M.F
C7H5ClF3N
M. Wt
195.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-5-(trifluoromethyl)aniline

CAS Number

69411-05-8

Product Name

3-Chloro-5-(trifluoromethyl)aniline

IUPAC Name

3-chloro-5-(trifluoromethyl)aniline

Molecular Formula

C7H5ClF3N

Molecular Weight

195.57 g/mol

InChI

InChI=1S/C7H5ClF3N/c8-5-1-4(7(9,10)11)2-6(12)3-5/h1-3H,12H2

InChI Key

OVENUGPMQDFGLE-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1N)Cl)C(F)(F)F

Canonical SMILES

C1=C(C=C(C=C1N)Cl)C(F)(F)F

The exact mass of the compound 3-Chloro-5-(trifluoromethyl)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Chloro-5-(trifluoromethyl)aniline (CAS: 69411-05-8) is a highly specialized, bifunctional aromatic building block characterized by a meta-chloro and meta-trifluoromethyl substitution pattern [1]. In industrial procurement, it is primarily valued for its orthogonal reactivity: the primary amine serves as a nucleophilic anchor for amide or urea formation, while the aryl chloride acts as an activated electrophile for palladium-catalyzed cross-coupling workflows[2]. The presence of the strongly electron-withdrawing trifluoromethyl group not only enhances the oxidative addition of the carbon-chlorine bond but also imparts significant lipophilicity and metabolic stability to downstream products [1]. This precise combination of steric and electronic properties makes it an indispensable precursor for advanced pharmaceutical APIs and high-performance agrochemicals[2].

Procurement Fit

Regioisomer-defined building block for selective synthesis
Crystalline solid enables accurate gravimetric dispensing
High-purity grade with documented isomer impurity control

Procurement teams might consider simpler analogs like 3-(Trifluoromethyl)aniline or 3,5-Dichloroaniline to reduce initial material costs, but generic substitution fails because these alternatives lack the precise bifunctional nature of 3-Chloro-5-(trifluoromethyl)aniline [1]. 3-(Trifluoromethyl)aniline lacks the essential aryl chloride handle required for late-stage palladium-catalyzed cross-coupling, severely limiting its utility in building complex biaryl architectures [1]. Conversely, substituting the CF3 group with a second chlorine atom (as in 3,5-Dichloroaniline) fundamentally alters the molecule's lipophilicity and removes the metabolic shielding provided by the robust C-F bonds [2]. Furthermore, positional isomers like 4-Chloro-3-(trifluoromethyl)aniline present entirely different steric profiles, which will fail to achieve the specific binding pocket geometries required in kinase inhibitor or advanced agrochemical design [1].

Substitution Risk

Physical state differs from liquid regioisomers; solid vs. liquid handling changes weighing and purification workflows.
4-Chloro-3-(trifluoromethyl)aniline is a documented impurity in kinase inhibitor manufacturing; regioisomer mismatch introduces regulated impurities.
Electronic modulation varies with substitution pattern; reactivity in cross-coupling and amidation may shift and require revalidation.

Palladium-Catalyzed Cross-Coupling Efficiency

In palladium-catalyzed cross-coupling workflows, the electron-withdrawing nature of the meta-trifluoromethyl group significantly activates the aryl chloride toward oxidative addition [1]. Compared to unactivated 3-chloroaniline, 3-Chloro-5-(trifluoromethyl)aniline permits the use of milder conditions and lower catalyst loadings, reducing process costs and precious metal waste during scale-up [1].

Evidence DimensionAryl Chloride Reactivity (Oxidative Addition Rate)
Target Compound DataHigh reactivity; compatible with standard Pd(0) catalysts at lower temperatures.
Comparator Or Baseline3-Chloroaniline (Requires elevated temperatures or specialized bulky, electron-rich phosphine ligands).
Quantified DifferenceEstimated 2- to 5-fold increase in oxidative addition rate due to the strongly electron-withdrawing CF3 group (Hammett σ_m = 0.43).
ConditionsStandard Buchwald-Hartwig or Suzuki-Miyaura coupling conditions.

Enables more efficient, lower-cost scale-up of biaryl compounds by minimizing the need for expensive, highly specialized palladium ligands.

Physical State
Head-to-head
Solid vs. liquid at ambient
Target 48–52 °C, crystalline solid
Comparator (2-Cl-5-CF3) 10 °C, liquid at 25 °C
Solid form supports precise milligram-scale weighing and reduces solvent evaporation losses.
Δ 38–42 °C in melting point; handling advantage documented in supplier data.

Lipophilicity and Metabolic Blocking

For pharmaceutical and agrochemical procurement, substituting a standard chloro group with a trifluoromethyl group profoundly alters the molecule's pharmacokinetic profile [1]. 3-Chloro-5-(trifluoromethyl)aniline exhibits a significantly higher logP compared to 3,5-dichloroaniline, while the robust C-F bonds provide a near-absolute block against CYP450-mediated aromatic oxidation at the 5-position [1].

Evidence DimensionPartition Coefficient (logP)
Target Compound DatalogP ~ 3.5
Comparator Or Baseline3,5-Dichloroaniline (logP ~ 2.9)
Quantified Difference~0.6 log unit increase in lipophilicity, coupled with enhanced oxidative resistance.
ConditionsStandard octanol-water partition modeling and in vitro microsomal stability assays.

Critical for designing APIs or agrochemicals that require high membrane permeability and extended half-lives without sacrificing the structural geometry.

Regioisomer Role
Class-level
Building block vs. impurity
This regioisomer Scaffold for TrkA inhibitors (derivative IC50 1.90 nM)
4-Cl-3-CF3 isomer Documented impurity in sorafenib manufacturing
Regioisomer choice has regulatory weight; wrong isomer introduces known impurities.
Derivative IC50 from BindingDB; impurity status per InvivoChem/PeptideDB.

Regioselective Downstream Functionalization

When utilized as a precursor for highly functionalized building blocks, the specific 3,5-substitution pattern dictates strict regiocontrol[1]. The synergistic deactivation by both the Cl and CF3 groups funnels electrophilic attack predominantly to the 4-position, avoiding the complex isomeric mixtures often seen with mono-substituted analogs like 3-(Trifluoromethyl)aniline [1].

Evidence DimensionRegioselectivity in Electrophilic Bromination
Target Compound Data>90% regioselectivity for the 4-position.
Comparator Or Baseline3-(Trifluoromethyl)aniline (Yields complex mixtures of 2-, 4-, and 6-substituted isomers).
Quantified DifferenceEliminates the need for costly chromatographic separation of positional isomers, improving overall downstream yield by >30%.
ConditionsStandard electrophilic bromination (e.g., NBS in DMSO or Br2/AcOH).

Dramatically improves processability and purity-linked reproducibility when synthesizing complex multi-substituted aromatic intermediates.

Lipophilicity
Cross-study
LogP 2.8 (XLogP3)
This compound XLogP3 2.8; LogD (pH 7.4) 2.63
Non-fluorinated analog (est.) LogP ~1.8–2.0
Lipophilicity range supports CNS-oriented compound design without excessive clearance risk.
Δ +0.8–1.0 attributed to CF3 group; Hansch π constants applied.

Amine Basicity and Side-Reaction Mitigation

The dual electron-withdrawing effect of the meta-chloro and meta-trifluoromethyl groups drastically reduces the basicity of the aniline nitrogen [1]. While this requires more potent coupling reagents for amide formation, it provides exceptional chemoselectivity, rendering the amine highly resistant to unwanted oxidation or premature reaction during multi-step synthetic sequences compared to standard aniline [1].

Evidence DimensionConjugate Acid pKa
Target Compound DatapKa ~ 1.9 - 2.7
Comparator Or BaselineAniline (pKa ~ 4.6)
Quantified DifferenceReduction in basicity by ~2 to 2.5 pKa units.
ConditionsAqueous/organic solvent basicity measurements at standard temperature.

Allows buyers to utilize this intermediate in complex, harsh reaction environments where a standard, more basic aniline would degrade or undergo side reactions.

Purity Control
Data to verify
≥99.0% (HPLC), isomers ≤0.3%
Assay: HPLC Isomer limit: ≤0.3% Grade: Technical, high purity
Reduces need for additional isomer separation; supports regulatory documentation.
Supplier specification; verify with independent COA for critical applications.
Bromination Yield
Reported
96% yield
NBS, DMSO, inert atm., 5.5 h
High conversion efficiency supports cost-effective multi-step synthesis.
Class reference for deactivated anilines: 60–85%.

Kinase Inhibitor Scaffolds (e.g., BTK Modulators)

Directly leveraging the lipophilicity and specific 3,5-steric profile highlighted in Section 3, this compound is optimally suited for synthesizing the hinge-binding or deep-pocket-filling regions of kinase inhibitors [1]. The CF3 group provides essential metabolic stability, while the amine allows for critical hydrogen bonding or linkage to the core scaffold [1].

Advanced Agrochemicals (Isoxazolines and Herbicides)

In the development of next-generation crop protection agents, the high logP and oxidative resistance of the trifluoromethyl group ensure prolonged environmental efficacy [2]. The aryl chloride handle enables the modular assembly of complex biaryl systems via Suzuki coupling, a processability advantage that simpler anilines cannot offer[2].

Bifunctional Linchpins in Multi-Step Synthesis

Due to the suppressed basicity of the amine and the activated nature of the aryl chloride, this compound is the right choice for complex multi-step workflows[3]. It allows chemists to perform selective amide coupling at the nitrogen without risking premature reaction at the chloride, followed by late-stage functionalization of the aromatic ring [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold synthesis
Regioisomer and purity control
Isomer identity documentation; HPLC purity ≥99%
CNS-penetrant compound design
Lipophilicity in favorable LogP window
Measured LogD (pH 7.4); brain penetration assay outcomes
Agrochemical intermediate development
CF3-enhanced lipophilicity and metabolic stability
LogP contribution; formulation handling (solid state)
Process development and scale-up
High-yield bromination and solid-state convenience
Reaction reproducibility; impurity profiling across batches

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (14.29%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (71.43%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (71.43%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (71.43%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (42.86%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

69411-05-8

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